molecular formula C17H12BrN3O3 B4329987 5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE

5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE

Cat. No.: B4329987
M. Wt: 386.2 g/mol
InChI Key: ULSLMYYUNIRYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine atom and a nitro group, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 5-nitro-2,3-dihydro-1H-indole intermediate, which is then reacted with a brominated indole derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-amino-3-[(5-nitro-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-indole, while substitution of the bromine atom can yield various alkylated or arylated derivatives .

Scientific Research Applications

5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with different substituents, such as:

Uniqueness

What sets 5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE apart is its unique combination of a bromine atom and a nitro group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

(5-bromo-1H-indol-3-yl)-(5-nitro-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c18-11-1-3-15-13(8-11)14(9-19-15)17(22)20-6-5-10-7-12(21(23)24)2-4-16(10)20/h1-4,7-9,19H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSLMYYUNIRYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CNC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE
Reactant of Route 2
Reactant of Route 2
5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE
Reactant of Route 3
5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE
Reactant of Route 4
5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE
Reactant of Route 5
Reactant of Route 5
5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE
Reactant of Route 6
5-BROMO-3-(5-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.